- Method for preparing 3-hydroxypiperidine and derivative and intermediate thereof, China, , ,
Cas no 95798-22-4 (Benzyl 3-hydroxypiperidine-1-carboxylate)

95798-22-4 structure
Produktname:Benzyl 3-hydroxypiperidine-1-carboxylate
CAS-Nr.:95798-22-4
MF:C13H17NO3
MW:235.278983831406
MDL:MFCD03839903
CID:61809
Benzyl 3-hydroxypiperidine-1-carboxylate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- N-Cbz-3-Hydroxypiperidine
- Benzyl 3-hydroxypiperidine-1-carboxylate
- Benzyl 3-hydroxytetrahydro-1(2H)-pyridinecarboxylate
- 1-benzyloxycarbonyl-3-hydroxypiperidine
- 1-benzyloxycarbonylpiperidine-3-ol
- 1-cbz-3-hydroxy-piperidine
- 1-N-Cbz-3-hydroxy-piperidine
- 3-(1-benzyloxycarbonyl)piperidinol
- 3-hydroxy-piperidine-1-carboxylic acid benzyl ester
- N-benzyloxycarbonyl-3-hydroxypiperidine
- N-Cbz-piperidin-3-ol
- 1-cbz-3-hydroxypiperidine
- NDGWBAFATMSBHZ-UHFFFAOYSA-N
- 1-PIPERIDINECARBOXYLIC ACID, 3-HYDROXY-, PHENYLMETHYL ESTER
- (S)-1-CBZ-3-HYDROXYPIPERIdine
- 1-n-cbz-3-hydroxy piperidine
- KS
- Phenylmethyl 3-hydroxy-1-piperidinecarboxylate (ACI)
-
- MDL: MFCD03839903
- Inchi: 1S/C13H17NO3/c15-12-7-4-8-14(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2
- InChI-Schlüssel: NDGWBAFATMSBHZ-UHFFFAOYSA-N
- Lächelt: O=C(N1CC(O)CCC1)OCC1C=CC=CC=1
Berechnete Eigenschaften
- Genaue Masse: 235.12100
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 17
- Anzahl drehbarer Bindungen: 3
- Komplexität: 251
- Topologische Polaroberfläche: 49.8
Experimentelle Eigenschaften
- Farbe/Form: Pale-yellow to Yellow-brown Liquid
- Siedepunkt: 384.9°C at 760 mmHg
- PSA: 49.77000
- LogP: 1.71780
Benzyl 3-hydroxypiperidine-1-carboxylate Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H315-H319-H335
- Warnhinweis: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Lagerzustand:Sealed in dry,2-8°C
Benzyl 3-hydroxypiperidine-1-carboxylate Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TRC | B297058-500mg |
Benzyl 3-Hydroxypiperidine-1-carboxylate |
95798-22-4 | 500mg |
$ 80.00 | 2022-06-07 | ||
Chemenu | CM116659-100g |
N-Cbz-3-hydroxypiperidine |
95798-22-4 | 96% | 100g |
$120 | 2024-07-18 | |
Key Organics Ltd | FS-2293-5MG |
1-N-Cbz-3-Hydroxy-piperidine |
95798-22-4 | >95% | 5mg |
£46.00 | 2025-02-09 | |
eNovation Chemicals LLC | D957408-100g |
Benzyl 3-hydroxypiperidine-1-carboxylate |
95798-22-4 | 98% | 100g |
$110 | 2024-06-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1052284-10g |
Benzyl 3-hydroxypiperidine-1-carboxylate |
95798-22-4 | 98% | 10g |
¥105.00 | 2024-04-23 | |
Key Organics Ltd | FS-2293-10MG |
1-N-Cbz-3-Hydroxy-piperidine |
95798-22-4 | >95% | 10mg |
£63.00 | 2025-02-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00791-50G |
benzyl 3-hydroxypiperidine-1-carboxylate |
95798-22-4 | 97% | 50g |
¥ 3,062.00 | 2023-04-12 | |
Key Organics Ltd | FS-2293-5G |
1-N-Cbz-3-Hydroxy-piperidine |
95798-22-4 | >95% | 5g |
£80.00 | 2025-02-09 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B842767-5g |
Benzyl 3-hydroxypiperidine-1-carboxylate |
95798-22-4 | 96% | 5g |
238.50 | 2021-05-17 | |
AstaTech | 58144-100/G |
1-N-CBZ-3-HYDROXY-PIPERIDINE |
95798-22-4 | 97% | 100g |
$246 | 2023-09-16 |
Benzyl 3-hydroxypiperidine-1-carboxylate Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 10 - 15 °C; 2 h, 15 °C; 15 °C → 50 °C; 4 h, 40 - 50 °C; 50 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; overnight, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Solvents: Water ; 10 - 25 °C; overnight, 10 - 25 °C
Referenz
- preparation method of multi-chiral nitrogen substituted piperidinol derivatives, China, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; < 15 °C; 3 h, < 15 °C
Referenz
- Preparation of heterocyclyl-substituted piperazines for the prevention or treatment of a disease mediated by the binding of adhesion molecules to GPIIb/IIIa, United States, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
Referenz
- Lipase-catalyzed practical synthesis of (R)-1-benzyl-3-hydroxy-2,5-pyrrolidinedione and related compoundsBulletin of the Chemical Society of Japan, 1996, 69(1), 207-15,
Herstellungsverfahren 5
Reaktionsbedingungen
Referenz
- Preparation of quinolizinonecarboxylates and analogs as antibacterials, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride
Referenz
- Stereo-complementary bioreduction of saturated N-heterocyclic ketonesProcess Biochemistry (Oxford, 2017, 56, 90-97,
Herstellungsverfahren 7
Reaktionsbedingungen
Referenz
- Preparation of quinolizinone- and pyridopyrimidinonecarboxylates as antibacterials, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; rt → 0 °C
1.2 Reagents: Triethylamine ; 0 °C
1.3 30 min, 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 0 °C → rt
1.2 Reagents: Triethylamine ; 0 °C
1.3 30 min, 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 0 °C → rt
Referenz
- Exploration of a New Type of Antimalarial Compounds Based on FebrifugineJournal of Medicinal Chemistry, 2006, 49(15), 4698-4706,
Herstellungsverfahren 9
Reaktionsbedingungen
Referenz
- Preparation of oxazolylalkyl piperidinecarboxylates as peroxisome proliferator-activated receptor (PPAR) α/γ agonists for the treatment of diabetes, Japan, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
Referenz
- Preparation of arylalkylamines as calcium-sensing receptor (CaSR) activators, World Intellectual Property Organization, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide , Hydrogen Catalysts: (OC-6-53)-[[N(R),1R]-7′-[Bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino-κP]-N-[[… Solvents: 1-Propanol ; 8 - 12 atm, rt
Referenz
- Preparation methods of chiral spiro phosphine-nitrogen-phosphine tridentate ligand and iridium catalyst, application in asymmetric catalytic hydrogenation of carbonyl compound, World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Referenz
- Novel urethane-containing aminosteroid compounds, World Intellectual Property Organization, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Solvents: Tetrahydrofuran , Water ; rt; 5 h, rt
Referenz
- Preparation of phenyl amino pyrimidine bicyclic compounds useful as protein kinase inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
Referenz
- Preparation of heterocyclic compounds as platelet aggregation inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
Referenz
- Azaspiro quinolone and naphthyridone antibacterial agents, United States, , ,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2.5 h, 0 °C; 30 min, 0 °C; 16 h, 0 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt
Referenz
- Preparation of pyrazole compounds as BTK (Bruton's tyrosine kinase) inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane , Water ; rt → 5 °C; 4 h, rt
Referenz
- Synthesis and Antibacterial Activity of Ketolides (6-O-Methyl-3-oxoerythromycin Derivatives): A New Class of Antibacterials Highly Potent Against Macrolide-Resistant and -Susceptible Respiratory PathogensJournal of Medicinal Chemistry, 1998, 41(21), 4080-4100,
Herstellungsverfahren 18
Reaktionsbedingungen
Referenz
- A convenient synthesis of functionalized 8- and 9-aza-1-oxaspiro[5.5]undecanesJournal of Heterocyclic Chemistry, 1995, 32(6), 1843-5,
Benzyl 3-hydroxypiperidine-1-carboxylate Raw materials
- 2-Pentanol, 1-amino-5-chloro-, hydrochloride (1:1)
- 3-Hydroxypiperidine hydrochloride
- piperidin-3-ol
- Benzyl 3-oxopiperidine-1-carboxylate
Benzyl 3-hydroxypiperidine-1-carboxylate Preparation Products
Benzyl 3-hydroxypiperidine-1-carboxylate Verwandte Literatur
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:95798-22-4)Benzyl 3-hydroxypiperidine-1-carboxylate

Reinheit:99%
Menge:50.0g
Preis ($):377.0